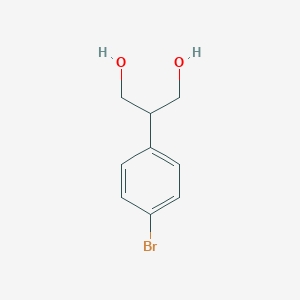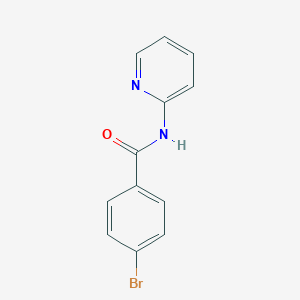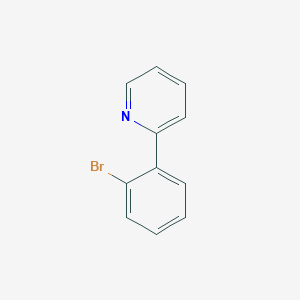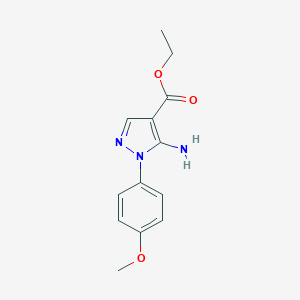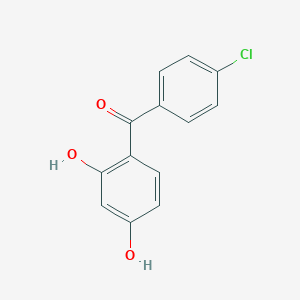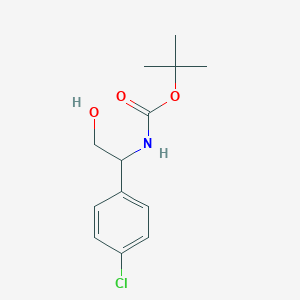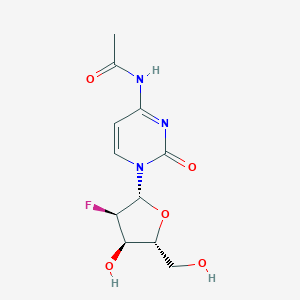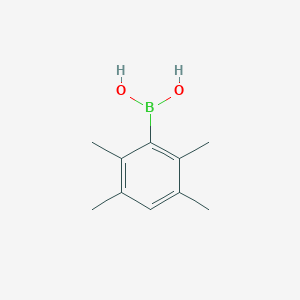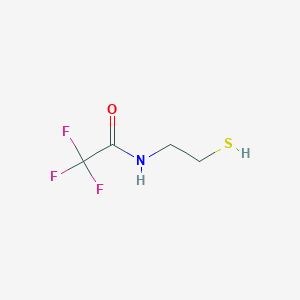
Buccalin
説明
Buccalin is a bacterial lysate (BL) that belongs to a family of immune-stimulators . It was developed more than 30 years ago and still plays a role in the prophylaxis of recurrent respiratory tract infections (RRTI) . It is also identified as a neuropeptide found in mollusks .
Synthesis Analysis
This compound is synthesized by motorneuron B16 and is costored and coreleased in fixed ratios . This release is calcium-dependent and independent of muscle contraction . The synthesis of this compound involves the production of a larger number of mature peptides than in insects .
Molecular Structure Analysis
The molecular formula of this compound is C45H72N12O15S . It is a neuropeptide found in gastropod motor neurons and is involved in neuromuscular signaling .
Chemical Reactions Analysis
This compound is known to modulate neuromuscular transmission and decrease motor neuron-induced muscular contractions . It is also involved in the prophylaxis of infectious episodes of airways .
Physical And Chemical Properties Analysis
This compound is a solid substance soluble in water . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
科学的研究の応用
Buccalin in Neuromuscular Transmission and Behavior Modulation
Neuromuscular Modulation in Aplysia : this compound-related peptides, including this compound A, B, and C, have been identified as key modulators of neuromuscular transmission in Aplysia, a type of sea slug. These peptides, especially this compound C, are notably present in the neurons of the accessory radula closer muscle, which is involved in feeding behavior. The peptides are encoded by a single gene, expressed specifically in neurons, and have a complex modulatory action at synapses where they act as cotransmitters (Miller et al., 1993).
Modulation of Acetylcholine Release : this compound is co-released with Acetylcholine (ACh) from specific neurons in Aplysia and modulates ACh release by acting on the presynaptic element. This modulation involves the N-type Ca2+ channel in nerve terminals, demonstrating this compound's significant role in the regulation of neurotransmitter release (Morishita, 2016).
Distribution and Function in the Central Nervous System
- Distribution in Aplysia's Nervous System : this compound-like immunoreactivity has been observed in specific neurons and peripheral tissues of Aplysia californica. This widespread distribution supports the hypothesis that this compound peptides serve as neurotransmitters or neuromodulators in various central and peripheral circuits involved in feeding, circulation, digestion, and reproduction (Miller et al., 1992).
Role in Muscle Contraction and Sensory Neurons
- Effects on Muscle Contraction : this compound peptides, particularly this compound A and B, have shown to influence muscle contractions in Aplysia. This compound A, for example, decreases the size of muscle contractions, while this compound B is more potent in depressing motor neuron-induced contractions (Vilim et al., 1994).
This compound in Aestivation and Metabolic Suppression
- Regulation of Metabolism in Snails : Research on land snails undergoing aestivation (a dormant state) has revealed the involvement of this compound peptides in regulating metabolic suppression. This compound appears to modulate physiology through muscle contraction during these periods of inactivity (Adamson et al., 2017).
This compound in Buccal Drug Delivery Systems
- Buccal Drug Delivery Applications : Studies have explored this compound in the context of buccal drug delivery systems, considering its potential for systemic delivery of drugs and as a non-invasive delivery alternative for peptide and protein drug molecules (Mujoriya et al., 2011).
作用機序
特性
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHBJIRVVTXIJ-XSTSSERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72N12O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




